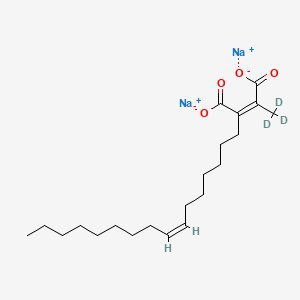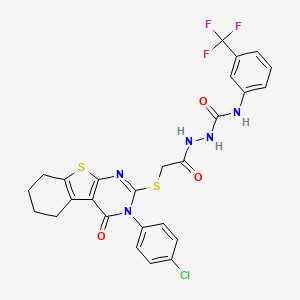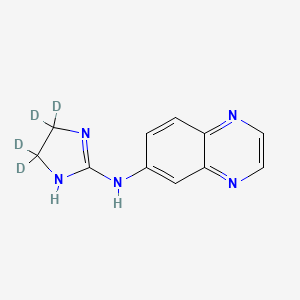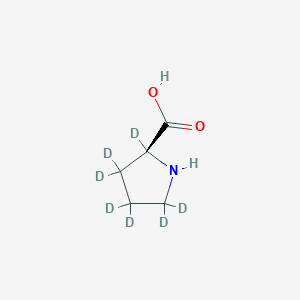
Bcn-SS-nhs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BCN-SS-NHS, also known as bicyclo[6.1.0]non-4-yne-succinimidyl ester, is a cleavable linker vital in the synthesis of antibody-drug conjugates (ADCs). This compound joins cytotoxic drugs to antibodies, enabling precise delivery to cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
準備方法
Synthetic Routes and Reaction Conditions
BCN-SS-NHS is synthesized through a series of chemical reactions involving the formation of a bicyclo[6.1.0]non-4-yne (BCN) group and its subsequent attachment to a succinimidyl ester (NHS) group. The synthesis typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.
Attachment to NHS Group: The BCN group is then reacted with N-hydroxysuccinimide (NHS) under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing
化学反応の分析
Types of Reactions
BCN-SS-NHS undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages.
Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the attached drug.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst.
Cleavage Reaction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
SPAAC Reaction: The major product is a stable triazole linkage between the BCN and azide groups.
Cleavage Reaction: The major products are the released drug and the cleaved linker
科学的研究の応用
BCN-SS-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy, ensuring precise delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of diagnostic tools and biosensors
作用機序
類似化合物との比較
BCN-SS-NHS is unique compared to other similar compounds due to its cleavable nature and high reactivity in SPAAC reactions. Similar compounds include:
Dibenzocyclooctyne (DBCO)-NHS: Another cleavable linker used in ADC synthesis, but with different reactivity and stability profiles.
Tetrazine-NHS: Used in bioorthogonal chemistry, but with different reaction mechanisms and applications.
This compound stands out due to its optimal balance of stability and reactivity, making it highly effective in ADC synthesis and other bioconjugation applications .
特性
分子式 |
C20H26N2O6S2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C20H26N2O6S2/c23-17-7-8-18(24)22(17)28-19(25)9-11-29-30-12-10-21-20(26)27-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,26)/t14-,15+,16? |
InChIキー |
LDUOFTPHQYSEJW-XYPWUTKMSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
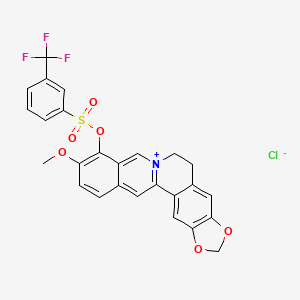
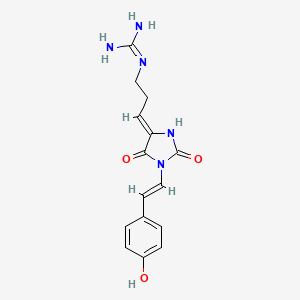

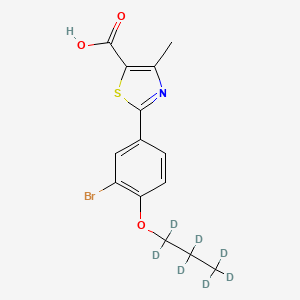
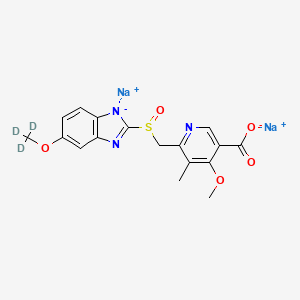
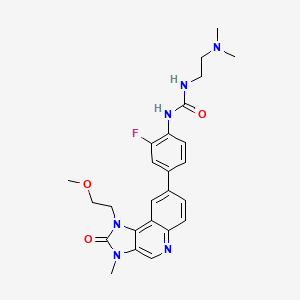
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
